molecular formula C27H27N5O2S B301460 N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

货号 B301460
分子量: 485.6 g/mol
InChI 键: QWPIJTSSGIILQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide, also known as EKI-785, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

作用机制

N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide acts as a competitive inhibitor of the ATP-binding site on the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis in these cells. In addition, N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to inhibit tumor growth in animal models of cancer.

实验室实验的优点和局限性

One advantage of N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is its specificity for the EGFR pathway, making it a promising candidate for targeted cancer therapy. However, one limitation is the potential for off-target effects, which could lead to unwanted side effects.

未来方向

There are several future directions for research on N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide. One area of interest is the development of combination therapies using N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide and other cancer drugs. Another potential direction is the study of N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide in combination with immunotherapy, which could enhance the immune response to cancer cells. Additionally, further research is needed to optimize the dosing and delivery of N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide to maximize its therapeutic potential.

合成方法

The synthesis of N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-aminophenylsulfanylacetic acid to form the intermediate compound. This intermediate is then reacted with 4-ethylphenylhydrazine and triethylorthoformate to form the triazole ring. The final step involves the reaction of the triazole intermediate with 4-ethylphenylhydrazine and 4-methylbenzoyl chloride to form N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide.

科学研究应用

N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been studied for its potential use in cancer treatment, specifically in targeting the epidermal growth factor receptor (EGFR) pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to inhibit EGFR signaling and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

属性

产品名称

N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

分子式

C27H27N5O2S

分子量

485.6 g/mol

IUPAC 名称

N-[4-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C27H27N5O2S/c1-4-19-7-13-22(14-8-19)28-24(33)17-35-27-31-30-25(32(27)3)20-11-15-23(16-12-20)29-26(34)21-9-5-18(2)6-10-21/h5-16H,4,17H2,1-3H3,(H,28,33)(H,29,34)

InChI 键

QWPIJTSSGIILQG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C

规范 SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。